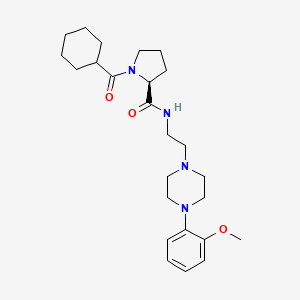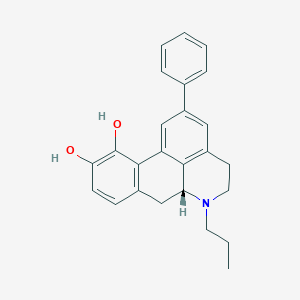
N-Propyl-2-phenylnorapomorphine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-2-phenylnorapomorphine hydrochloride is an aporphine derivative and a dopamine agonist closely related to apomorphine. It has been studied for its effects on the central nervous system, particularly its ability to produce hyperactivity, stereotypy, hypothermia, antinociception, and penile erection in rodents .
Preparation Methods
The synthesis of N-Propyl-2-phenylnorapomorphine hydrochloride involves several steps. One common method includes the N-substitution of morphinans followed by acid-catalyzed rearrangements into aporphinoids. Another approach involves direct N-substitution on the aporphine backbone . These methods yield the compound with similar overall efficiency and are chosen based on the desired binding affinities and activities to dopamine receptors .
Chemical Reactions Analysis
N-Propyl-2-phenylnorapomorphine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Propyl-2-phenylnorapomorphine hydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in studies of dopamine receptor binding and activity.
Biology: The compound is employed in research on neurotransmitter systems and their effects on behavior.
Medicine: It has potential therapeutic applications in treating conditions related to dopamine dysfunction, such as Parkinson’s disease.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors
Mechanism of Action
N-Propyl-2-phenylnorapomorphine hydrochloride exerts its effects by acting as a dopamine agonist. It preferentially activates D2 and D3 autoreceptors at low doses, leading to inhibition and catalepsy. At higher doses, it activates postsynaptic receptors, resulting in enhanced dopaminergic signaling and increased activity . This biphasic effect is due to the differential activation of autoreceptors versus postsynaptic receptors .
Comparison with Similar Compounds
N-Propyl-2-phenylnorapomorphine hydrochloride is unique among similar compounds due to its specific binding affinities and biphasic effects on locomotion. Similar compounds include:
Apomorphine: Another dopamine agonist with similar effects but different binding affinities and pharmacokinetics.
N-Substituted-2-alkyl- and 2-arylnorapomorphines: These compounds also act as dopamine agonists but vary in their receptor selectivity and efficacy.
Properties
Molecular Formula |
C25H25NO2 |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(6aR)-2-phenyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol |
InChI |
InChI=1S/C25H25NO2/c1-2-11-26-12-10-18-13-19(16-6-4-3-5-7-16)14-20-23(18)21(26)15-17-8-9-22(27)25(28)24(17)20/h3-9,13-14,21,27-28H,2,10-12,15H2,1H3/t21-/m1/s1 |
InChI Key |
DSINXCRDVCZBKB-OAQYLSRUSA-N |
Isomeric SMILES |
CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O |
Canonical SMILES |
CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)C5=CC=CC=C5)C(=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



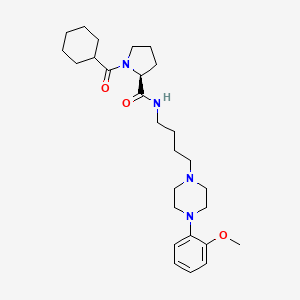
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B10791457.png)
![6-(6-Chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791465.png)
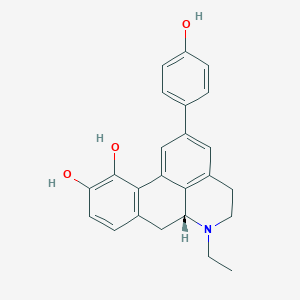
![6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane](/img/structure/B10791486.png)
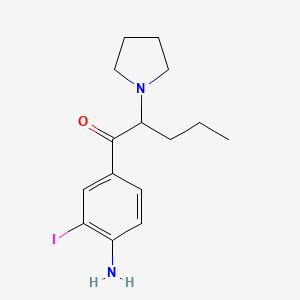
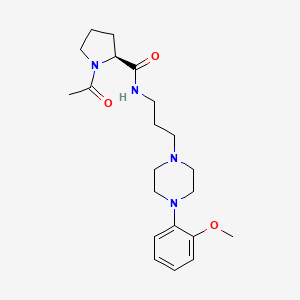
![N-[(3S)-1-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2,5-dioxopyrrolidin-3-yl]adamantane-1-carboxamide](/img/structure/B10791499.png)
![(2S)-8-methyl-2-{[(2S)-2-methyl-4-quinolin-2-ylpiperazin-1-yl]methyl}-2,3-dihydro[1,4]dioxino[2,3-f]quinoline](/img/structure/B10791500.png)
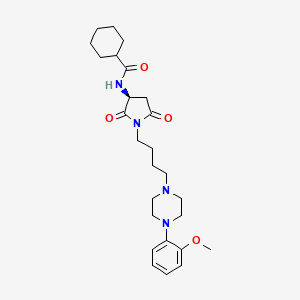
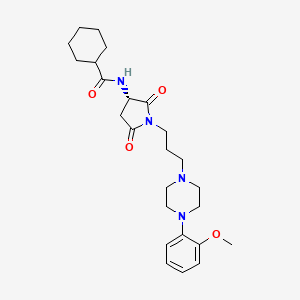
![2-(bicyclo[2.2.1]heptan-2-yl)-N-((S)-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-2,5-dioxopyrrolidin-3-yl)acetamide](/img/structure/B10791510.png)
